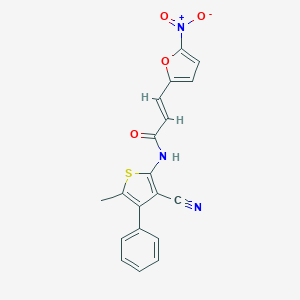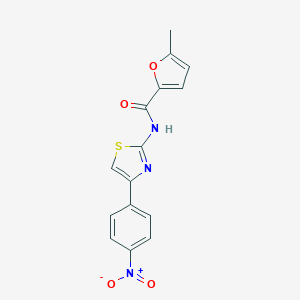![molecular formula C23H24BrN3O3 B457725 (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE](/img/structure/B457725.png)
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenoxy group, a methoxyphenyl group, and a pyrazolylmethyl group, all connected through a propenamide linkage.
Méthodes De Préparation
The synthesis of (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form the bromophenoxy intermediate.
Methoxylation: The bromophenoxy intermediate is then subjected to methoxylation to introduce the methoxy group.
Pyrazolylmethylation: The methoxylated intermediate is reacted with a pyrazolylmethylating agent to introduce the pyrazolylmethyl group.
Propenamide Formation: Finally, the intermediate is reacted with an appropriate propenamide precursor to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in biological studies to investigate its effects on cellular processes and pathways.
Industry: It can be utilized in the development of new materials and chemical products, contributing to advancements in various industrial sectors.
Mécanisme D'action
The mechanism of action of (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE can be compared with similar compounds such as:
(E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE: This compound has a chlorophenoxy group instead of a bromophenoxy group, which may result in different chemical and biological properties.
(E)-3-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-N-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-2-PROPENAMIDE: The presence of a fluorophenoxy group may impart unique characteristics compared to the bromophenoxy derivative.
Propriétés
Formule moléculaire |
C23H24BrN3O3 |
|---|---|
Poids moléculaire |
470.4g/mol |
Nom IUPAC |
(E)-3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C23H24BrN3O3/c1-16-19(14-26-27(16)2)13-25-23(28)11-5-17-4-10-22(29-3)18(12-17)15-30-21-8-6-20(24)7-9-21/h4-12,14H,13,15H2,1-3H3,(H,25,28)/b11-5+ |
Clé InChI |
LKHBFHAGPLPQJK-VZUCSPMQSA-N |
SMILES isomérique |
CC1=C(C=NN1C)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br |
SMILES |
CC1=C(C=NN1C)CNC(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br |
SMILES canonique |
CC1=C(C=NN1C)CNC(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Isopropyl 4-(4-fluorophenyl)-2-[(3-{5-nitro-2-furyl}acryloyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B457646.png)
![Propyl 4-(2,5-dimethylphenyl)-2-{[(3-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B457648.png)

![Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B457651.png)
![Isopropyl 5-[(diethylamino)carbonyl]-2-{[3-(4-methoxyphenyl)acryloyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B457653.png)

![4-[(3-{3-[(4-Bromophenoxy)methyl]-4-methoxyphenyl}acryloyl)amino]benzamide](/img/structure/B457656.png)
![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B457657.png)
![N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-2-(3,5-dimethylphenoxy)acetohydrazide](/img/structure/B457658.png)
![Propyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate](/img/structure/B457659.png)
![Ethyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B457661.png)
![N-(3-{N-[5-({4-bromo-3-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B457663.png)
![4-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B457664.png)
![3-(4-chlorophenyl)-N-[1-(2,5-dimethylphenyl)ethyl]acrylamide](/img/structure/B457665.png)
